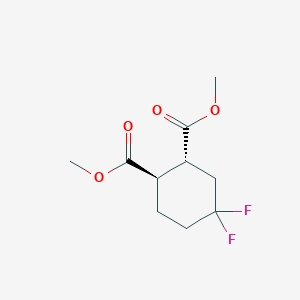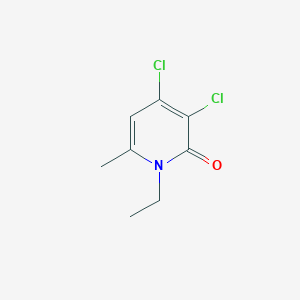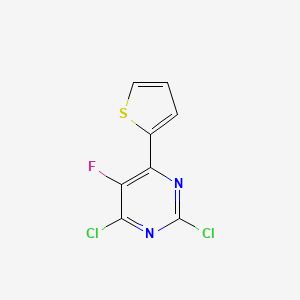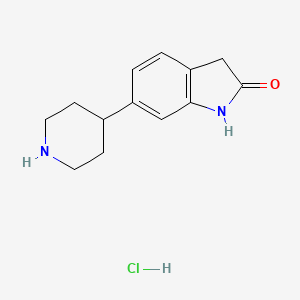
(1R,2R)-dimethyl 4,4-difluorocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclohexane derivatives, which are known for their diverse chemical properties and applications. The presence of fluorine atoms and carboxylate groups in its structure imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the fluorination of a cyclohexane derivative followed by esterification. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the esterification process may involve reagents like methanol and sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide ions or amines replace the fluorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2-dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexane: Lacks fluorine atoms and carboxylate groups, resulting in different chemical reactivity and applications.
4,4-Difluorocyclohexane-1,2-dicarboxylate: Similar structure but without methyl groups, affecting its steric and electronic properties.
1,2-Dimethyl(1R,2R)-cyclohexane-1,2-dicarboxylate:
Uniqueness
1,2-Dimethyl(1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate is unique due to the presence of both fluorine atoms and carboxylate groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H14F2O4 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
dimethyl (1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14F2O4/c1-15-8(13)6-3-4-10(11,12)5-7(6)9(14)16-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
JXWAVHMRZKGHED-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(C[C@H]1C(=O)OC)(F)F |
Canonical SMILES |
COC(=O)C1CCC(CC1C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)

![{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B13027160.png)


![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)


![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)
![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)
